2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Overview
Description
This compound is a benzimidazole derivative with a trichlorobenzene sulfonamide group. Benzimidazoles are a class of compounds that are widely used in medicinal chemistry and have diverse biological activities . Trichlorobenzenes are used in the production of herbicides .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic rings of the benzimidazole and benzene groups, with the sulfonamide group attached to the benzene ring. The three chlorine atoms would also be attached to the benzene ring .Chemical Reactions Analysis
Benzimidazoles can participate in various chemical reactions, including acting as ligands in coordination chemistry . The trichlorobenzene sulfonamide group might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Benzimidazoles are generally stable and have a high melting point .Scientific Research Applications
Photodynamic Therapy Applications
- Photosensitizer for Cancer Treatment : A zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, similar in structure to the specified compound, demonstrated significant potential as a Type II photosensitizer for photodynamic therapy in cancer treatment. It exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activity
DNA Binding and Cleavage : Copper(II)-sulfonamide complexes, incorporating sulfonamide derivatives, were found to interact significantly with DNA. These interactions played a crucial role in DNA cleavage and exhibited notable antiproliferative activity in yeast and human tumor cells, primarily inducing cell death via apoptosis (González-Álvarez et al., 2013).
Antibacterial and Antifungal Properties : Sulfanilamide-derived compounds showed promising antibacterial potency against various bacterial strains. Some compounds, such as 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl) benzenesulfonamide, were particularly effective against specific bacterial strains (Wang, Wan, & Zhou, 2010).
Anticancer Properties of NHC-Silver Complexes : Novel benzyl-substituted N-heterocyclic carbene-silver acetate complexes showed high antibacterial activity and significant cytotoxicity against human renal-cancer cell lines. These findings highlight the potential of such compounds in cancer treatment and antibacterial applications (Patil et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,4-trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O2S/c1-13-5-4-6-16(9-13)11-29-12-27-23-18(29)10-14(2)15(3)22(23)28-32(30,31)19-8-7-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCJLFIFDDWWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114754 | |
Record name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501114754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338423-59-9 | |
Record name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338423-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501114754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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